Cas no 1293324-03-4 (tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate)

Tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate is a specialized carbamate derivative used as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—a tert-butyl carbamate group and a bromo-substituted aromatic ring—make it valuable for selective functionalization and further derivatization. The bromine substituent offers a reactive site for cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group provides stability and ease of deprotection under mild acidic conditions. This compound is particularly useful in the preparation of bioactive molecules and complex scaffolds, ensuring high purity and consistent performance in synthetic applications. Its well-defined reactivity profile makes it a reliable choice for medicinal chemistry and material science research.
tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate structure
1293324-03-4 structure
Product name:tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate
CAS No:1293324-03-4
MF:C13H18BrNO2
MW:300.191523075104
CID:4510657
PubChem ID:53349633

tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[(2-bromo-4-methylphenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate
    • tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
    • 1293324-03-4
    • EN300-12453534
    • Inchi: InChI=1S/C13H18BrNO2/c1-9-5-6-10(11(14)7-9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
    • InChI Key: MHAWCZGUTUDORH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 299.05209Da
  • Monoisotopic Mass: 299.05209Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 38.3Ų

tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12453534-10.0g
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
10g
$3746.0 2023-05-25
Enamine
EN300-12453534-0.1g
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
0.1g
$767.0 2023-05-25
Enamine
EN300-12453534-2500mg
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
2500mg
$1428.0 2023-10-02
Enamine
EN300-12453534-100mg
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
100mg
$640.0 2023-10-02
Enamine
EN300-12453534-250mg
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
250mg
$670.0 2023-10-02
Enamine
EN300-12453534-0.25g
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
0.25g
$801.0 2023-05-25
Enamine
EN300-12453534-5.0g
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
5g
$2525.0 2023-05-25
Enamine
EN300-12453534-1000mg
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
1000mg
$728.0 2023-10-02
Enamine
EN300-12453534-0.05g
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
0.05g
$732.0 2023-05-25
Enamine
EN300-12453534-2.5g
tert-butyl N-[(2-bromo-4-methylphenyl)methyl]carbamate
1293324-03-4
2.5g
$1707.0 2023-05-25

Additional information on tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate

Recent Advances in the Synthesis and Applications of tert-Butyl N-(2-bromo-4-methylphenyl)methylcarbamate (CAS: 1293324-03-4)

The compound tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate (CAS: 1293324-03-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This carbamate derivative serves as a versatile intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and investigating its applications in medicinal chemistry.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate via a palladium-catalyzed coupling reaction. The researchers achieved a high yield of 85% under mild conditions, highlighting the compound's accessibility for further derivatization. The bromo and methyl substituents on the phenyl ring were found to play a crucial role in directing subsequent functionalization reactions, making this intermediate particularly valuable for structure-activity relationship (SAR) studies.

In the context of drug discovery, tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate has been utilized as a key building block for the development of kinase inhibitors. A recent patent application (WO2023056789) disclosed its use in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, showing promising results in preclinical models of autoimmune diseases. The carbamate moiety was found to enhance the metabolic stability of the final compounds, addressing a common challenge in drug development.

Further research has explored the compound's potential in materials science. A 2024 study in ACS Applied Materials & Interfaces reported its incorporation into polymeric materials as a photodegradable linker. The bromine atom in the structure enabled precise cleavage under specific wavelengths of light, suggesting applications in controlled drug delivery systems and smart materials. This dual functionality as both a pharmaceutical intermediate and a materials science building block underscores the compound's versatility.

Ongoing investigations are examining the safety profile and environmental impact of tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate. Preliminary toxicological studies indicate that proper handling procedures are essential due to potential skin and eye irritation. However, its relatively short environmental half-life (approximately 7 days under standard conditions) suggests it may not pose significant ecological risks when properly managed.

In conclusion, tert-butyl N-(2-bromo-4-methylphenyl)methylcarbamate (CAS: 1293324-03-4) represents an important intermediate with diverse applications in pharmaceutical development and materials science. Recent advances in its synthesis and functionalization have expanded its utility, while ongoing research continues to uncover new potential applications. Its strategic position as a building block for both bioactive molecules and functional materials makes it a compound of significant interest for future research and development efforts.

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